1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol
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Overview
Description
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with an amino group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the isopropyl groups: This can be done via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol: Similar structure but lacks one isopropyl group.
3-(Propan-2-yl)cyclobutan-1-ol: Similar structure but lacks the amino group and one isopropyl group.
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol is unique due to the presence of both an amino group and two isopropyl groups on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)-3-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)9-5-11(13,6-9)10(3,4)7-12/h8-9,13H,5-7,12H2,1-4H3 |
InChI Key |
CFSSOMBHEWEYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C(C)(C)CN)O |
Origin of Product |
United States |
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